3-[(2-Chlorophenyl)amino]propanamide

Catalog No.
S3579457
CAS No.
875159-80-1
M.F
C9H11ClN2O
M. Wt
198.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(2-Chlorophenyl)amino]propanamide

CAS Number

875159-80-1

Product Name

3-[(2-Chlorophenyl)amino]propanamide

IUPAC Name

3-(2-chloroanilino)propanamide

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

InChI

InChI=1S/C9H11ClN2O/c10-7-3-1-2-4-8(7)12-6-5-9(11)13/h1-4,12H,5-6H2,(H2,11,13)

InChI Key

YUATTZUTZMBLQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NCCC(=O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)NCCC(=O)N)Cl

3-[(2-Chlorophenyl)amino]propanamide, also known as N-(2-chlorophenyl)-3-aminopropanamide, is an organic compound characterized by its amide functional group and a chlorinated phenyl moiety. The molecular formula is C10H12ClN2O, with a molecular weight of approximately 212.68 g/mol. This compound features a propanamide backbone, where the amino group is attached to the third carbon of the propanamide chain, while a 2-chlorophenyl group is substituted at the nitrogen atom of the amide. The structural formula indicates that it possesses significant steric and electronic properties due to the presence of the chlorine atom on the aromatic ring.

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
  • Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which can convert the amide group into an amine.
  • Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Research indicates that 3-[(2-Chlorophenyl)amino]propanamide exhibits potential biological activities. It has been investigated for its role in enzyme inhibition and receptor binding, suggesting that it may have therapeutic applications in pharmacology. The mechanism of action likely involves interactions with specific molecular targets, altering their activity and leading to various biological effects .

The synthesis of 3-[(2-Chlorophenyl)amino]propanamide typically involves several steps:

  • Formation of Intermediate Compounds: One common method includes reacting 2-chlorobenzoyl chloride with an appropriate amine to form an intermediate amide.
  • Final Product Formation: This intermediate is then reacted with propylamine under controlled conditions to yield the final product. Solvents such as dichloromethane or tetrahydrofuran are often used, along with catalysts like triethylamine to facilitate the reactions .
  • Purification: Post-synthesis purification methods may include recrystallization or chromatography to ensure product purity.

3-[(2-Chlorophenyl)amino]propanamide has several applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential biological activities, including enzyme inhibition and receptor interactions.
  • Medicine: Explored for therapeutic effects, particularly in drug development targeting specific diseases.
  • Industry: Utilized in producing specialty chemicals and materials with specific properties .

Studies on 3-[(2-Chlorophenyl)amino]propanamide have focused on its interactions with various biological targets. These studies aim to elucidate its mechanism of action and potential therapeutic benefits. The compound may modulate enzyme activity or interfere with receptor signaling pathways, contributing to its biological effects .

Several compounds share structural similarities with 3-[(2-Chlorophenyl)amino]propanamide. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
N-(4-Chlorophenyl)-3-aminopropanamideC10H12ClN2OContains a para-chlorophenyl group
N-(2-Fluorophenyl)-3-aminopropanamideC10H12F N2OSubstituted with fluorine instead of chlorine
N-(Phenyl)-3-aminopropanamideC9H12N2OLacks halogen substitution on the phenyl ring
N-(3-Chlorophenyl)-3-aminopropanamideC10H12ClN2OContains a meta-chlorophenyl group

Uniqueness

The uniqueness of 3-[(2-Chlorophenyl)amino]propanamide lies in its specific chlorination pattern and its potential biological activity compared to other similar compounds. The presence of chlorine at the ortho position may influence its reactivity and binding affinity towards biological targets differently than compounds with substitutions at other positions.

XLogP3

1.9

Sequence

X

Dates

Modify: 2023-08-20

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